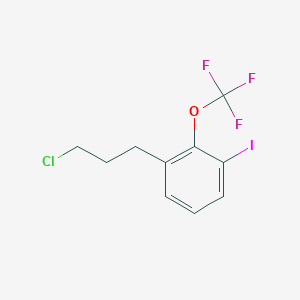
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3IO. This compound is characterized by the presence of a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
The synthesis of 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.
Chloropropylation: Attachment of the chloropropyl group via Friedel-Crafts alkylation.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using a suitable trifluoromethylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
化学反応の分析
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove halogen atoms.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloropropyl and iodine groups can participate in specific binding interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar compounds to 1-(3-Chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene include:
- 1-(3-Chloropropyl)-2-iodo-3-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical properties, making it valuable for specific applications .
特性
分子式 |
C10H9ClF3IO |
|---|---|
分子量 |
364.53 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-6-2-4-7-3-1-5-8(15)9(7)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChIキー |
IVAMDGMQLNCGHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















